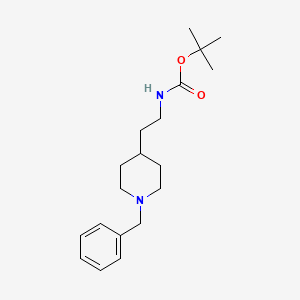
1-methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine has various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been suggested that this compound may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its high cost, which may limit its use in some research studies.
Direcciones Futuras
1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine has shown promising results in various research studies. Some of the future directions for research on this compound are discussed below.
1. Further studies should be conducted to understand the mechanism of action of this compound.
2. More research is needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
3. Studies should be conducted to investigate the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases.
4. More research is needed to explore the limitations of this compound in lab experiments and to find ways to overcome these limitations.
Conclusion:
In conclusion, 1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a chemical compound that has shown promising results in various scientific research studies. This compound has potential applications in the treatment of various diseases and possesses various biochemical and physiological effects. Further research is needed to explore the potential applications of this compound and to understand its mechanism of action.
Métodos De Síntesis
The synthesis of 1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves the reaction of 1-methyl-1H-pyrazol-3-amine with 1,2,4-triazole-1-carboxylic acid chloride in the presence of a base. This reaction leads to the formation of the desired compound with a yield of around 70%.
Aplicaciones Científicas De Investigación
1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been extensively studied for its potential applications in various fields. Some of the significant research applications of this compound are discussed below.
Propiedades
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-(1,2,4-triazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c1-12-5(2-6(8)11-12)7(14)13-4-9-3-10-13/h2-4H,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWRZNPKBCQSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

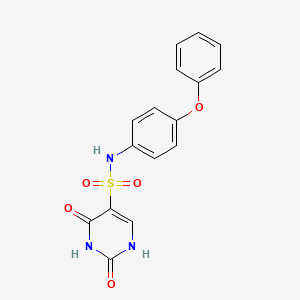
![(2Z)-8-methoxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810213.png)
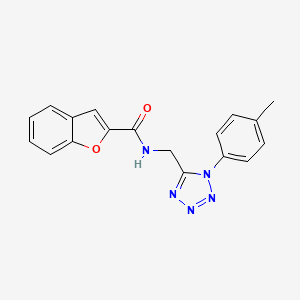

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2810216.png)
![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)
![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)
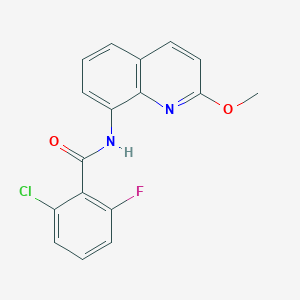
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)
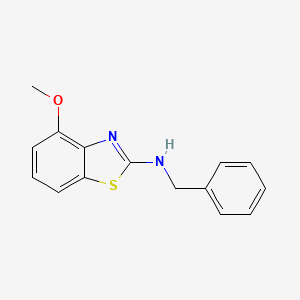
![3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2810227.png)

![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)
